molecular formula C12H9Cl3OS B14519699 2,2,2-Trichloro-1-[(naphthalen-1-yl)sulfanyl]ethan-1-ol CAS No. 62981-94-6

2,2,2-Trichloro-1-[(naphthalen-1-yl)sulfanyl]ethan-1-ol

Cat. No.: B14519699
CAS No.: 62981-94-6
M. Wt: 307.6 g/mol
InChI Key: ZQEKVEPGCKKGHO-UHFFFAOYSA-N
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Description

2,2,2-Trichloro-1-[(naphthalen-1-yl)sulfanyl]ethan-1-ol is an organic compound characterized by the presence of trichloromethyl and naphthyl sulfanyl groups attached to an ethan-1-ol backbone

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trichloro-1-[(naphthalen-1-yl)sulfanyl]ethan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s trichloromethyl group makes it susceptible to nucleophilic substitution reactions, while the naphthyl sulfanyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include organomagnesium compounds, chloral hydrate, and palladium catalysts . Reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and temperatures ranging from room temperature to reflux conditions.

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, nucleophilic substitution reactions can yield various substituted ethan-1-ol derivatives, while oxidation reactions can produce corresponding carboxylic acids or ketones.

Scientific Research Applications

2,2,2-Trichloro-1-[(naphthalen-1-yl)sulfanyl]ethan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2,2-Trichloro-1-[(naphthalen-1-yl)sulfanyl]ethan-1-ol involves its interaction with molecular targets through its trichloromethyl and naphthyl sulfanyl groups. These interactions can lead to the inhibition of specific enzymes or modulation of signaling pathways, depending on the compound’s specific application. The exact molecular targets and pathways involved vary based on the context of its use in research or industry.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-Trichloro-1-[(naphthalen-1-yl)sulfanyl]ethan-1-ol is unique due to its combination of trichloromethyl and naphthyl sulfanyl groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various applications in scientific research and industry.

Properties

CAS No.

62981-94-6

Molecular Formula

C12H9Cl3OS

Molecular Weight

307.6 g/mol

IUPAC Name

2,2,2-trichloro-1-naphthalen-1-ylsulfanylethanol

InChI

InChI=1S/C12H9Cl3OS/c13-12(14,15)11(16)17-10-7-3-5-8-4-1-2-6-9(8)10/h1-7,11,16H

InChI Key

ZQEKVEPGCKKGHO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2SC(C(Cl)(Cl)Cl)O

Origin of Product

United States

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